molecular formula C21H23N5O3 B10888144 1-(2-methoxy-5-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}benzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

1-(2-methoxy-5-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}benzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B10888144
M. Wt: 393.4 g/mol
InChI Key: XUUBPTBMPONVAE-WSDLNYQXSA-N
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Description

3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-(2-METHYLPHENYL)HYDRAZONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and reactivity .

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-(2-METHYLPHENYL)HYDRAZONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pyrazole ring plays a crucial role in its binding affinity and specificity towards target molecules . Molecular docking studies have shown that it can fit into active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-(2-METHYLPHENYL)HYDRAZONE exhibits unique properties due to the presence of both nitro and methoxy groups. These substituents enhance its reactivity and potential biological activities. Similar compounds include:

This compound’s unique combination of functional groups makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(E)-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-methylaniline

InChI

InChI=1S/C21H23N5O3/c1-14-7-5-6-8-19(14)23-22-12-17-9-10-20(29-4)18(11-17)13-25-16(3)21(26(27)28)15(2)24-25/h5-12,23H,13H2,1-4H3/b22-12+

InChI Key

XUUBPTBMPONVAE-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC=CC=C1N/N=C/C2=CC(=C(C=C2)OC)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Canonical SMILES

CC1=CC=CC=C1NN=CC2=CC(=C(C=C2)OC)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Origin of Product

United States

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